![molecular formula C8H7NOS B078973 2-(Methylthio)benzo[d]oxazole CAS No. 13673-62-6](/img/structure/B78973.png)
2-(Methylthio)benzo[d]oxazole
Overview
Description
2-(Methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.22 . It is also known by other names such as 2-Methylthio Benzoxazole and 2-Methylmercaptobenzoxazole .
Synthesis Analysis
Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves the reaction of ortho-substituted anilines with functionalized orthoesters . A simple and efficient approach for the synthesis of 2-aryl benzothiazole derivatives involves the coupling of o-aminothiophenols and gem-dibromomethylarenes .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)benzo[d]oxazole consists of a benzene ring fused with an oxazole ring, with a methylthio group attached to the second carbon of the oxazole ring .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .Physical And Chemical Properties Analysis
2-(Methylthio)benzo[d]oxazole is a clear liquid that ranges in color from colorless to yellow . It should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Drug Discovery
Oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Antimicrobial Activity
Oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial . They have been found to be effective against various bacterial strains.
Anticancer Activity
Oxazole derivatives have been studied for their anticancer properties . They have shown promising results in inhibiting the growth of cancer cells.
Anti-Inflammatory Activity
Oxazole derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.
Antidiabetic Activity
Some oxazole derivatives have been found to exhibit antidiabetic activity . They could potentially be used in the management of diabetes.
Antiobesity Activity
Oxazole derivatives have also been studied for their antiobesity effects . They could potentially be used in the treatment of obesity.
Antioxidant Activity
Oxazole derivatives have been found to possess antioxidant properties . They can potentially be used in the prevention of diseases caused by oxidative stress.
Mechanism of Action
While the specific mechanism of action for 2-(Methylthio)benzo[d]oxazole is not mentioned in the search results, benzoxazole derivatives are known to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, and others .
Safety and Hazards
Future Directions
Benzothiazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXAWZGFEDZKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400339 | |
Record name | 2-(Methylthio)benzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)benzo[d]oxazole | |
CAS RN |
13673-62-6 | |
Record name | 2-(Methylthio)benzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(METHYLTHIO)BENZOXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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